molecular formula C10H12N2O4 B8546668 Diethyl pyrimidine-2,4-dicarboxylate

Diethyl pyrimidine-2,4-dicarboxylate

Cat. No.: B8546668
M. Wt: 224.21 g/mol
InChI Key: QMKOOFGZHMSBLD-UHFFFAOYSA-N
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Description

Diethyl pyrimidine-2,4-dicarboxylate is a heterocyclic organic compound featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) esterified with ethyl groups at the 2- and 4-positions. Recent studies highlight its role in gamma radiation-augmented anticancer therapies, where structural modifications enhance bioactivity .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

diethyl pyrimidine-2,4-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-8(12-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

QMKOOFGZHMSBLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Diethyl Pyridine-2,4-Dicarboxylate

Structural Differences :

  • Ring System : Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms).
  • Molecular Formula: C₁₁H₁₃NO₄ (pyridine derivative) vs. C₁₀H₁₂N₂O₄ (pyrimidine derivative) .
  • Applications : Primarily used in laboratory research (e.g., organic synthesis) rather than drug development .

Functional Implications :

  • Pyridine derivatives are less explored in anticancer contexts, likely due to reduced electronic complexity.

Dimethyl Pyridine-2,4-Dicarboxylate

Structural Differences :

  • Ester Groups : Methyl (CH₃) vs. ethyl (C₂H₅) esters.
  • Molecular Formula: C₉H₉NO₄ (methyl) vs. C₁₁H₁₃NO₄ (ethyl) .

Physicochemical Properties :

  • Ethyl esters (as in diethyl pyrimidine-2,4-dicarboxylate) offer enhanced lipophilicity, favoring membrane permeability in drug delivery.

Complex Heterocyclic Derivatives (e.g., Imidazo-Pyridine Dicarboxylates)

Examples :

  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Structure: Fused imidazo-pyridine ring with nitro, cyano, and benzyl substituents. Melting Point: 215–217°C (higher than simpler esters due to rigidity) . Purity: 55%, indicating challenges in synthesis .
  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Molecular Weight: 550.0978 (calculated) vs. 550.0816 (observed) . Application: Structural complexity suggests use in targeted biological studies .

Comparison with this compound :

  • Bioactivity : Complex derivatives exhibit higher specificity in biological systems but may suffer from reduced solubility.
  • Synthetic Feasibility : this compound is easier to synthesize (purity >97% reported for simpler analogs ).

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Ring System Substituents Melting Point (°C) Key Applications
This compound C₁₀H₁₂N₂O₄ Pyrimidine Ethyl esters (2,4) Not reported Anticancer intermediates
Diethyl pyridine-2,4-dicarboxylate C₁₁H₁₃NO₄ Pyridine Ethyl esters (2,4) Not reported Laboratory synthesis
Dimethyl pyridine-2,4-dicarboxylate C₉H₉NO₄ Pyridine Methyl esters (2,4) Not reported Chemical building block
Compound 2d C₂₈H₂₅N₅O₈ Imidazo-pyridine Benzyl, cyano, nitro 215–217 Biological target studies
Compound 2c C₂₇H₂₅BrN₄O₆ Imidazo-pyridine Benzyl, bromo, cyano 223–225 Structure-activity analysis

Research Findings and Trends

  • Anticancer Potential: this compound derivatives show promise in radiation-augmented therapies, outperforming pyridine analogs in bioactivity .
  • Synthetic Flexibility : Ethyl esters are preferred over methyl esters for balancing lipophilicity and stability in drug design .
  • Limitations : Complex derivatives (e.g., 2d, 2c) face synthesis challenges (moderate purity ), whereas simpler pyrimidine/pyridine esters are more scalable.

Preparation Methods

Three-Component Cyclocondensation

Adapting methods from, diethyl pyrimidine-2,4-dicarboxylate can be synthesized via cyclocondensation of amidines, β-keto esters, and diethyl oxalate.

Reaction Protocol

  • Reactants : Ethyl acetoacetate (β-keto ester), guanidine (amidine source), and diethyl oxalate.

  • Conditions : Reflux in ethanol (12 hours, 80°C) with catalytic piperidine.

  • Mechanism : Stepwise Knoevenagel condensation followed by cyclization and dehydration.

Optimization Data

ParameterOptimal ValueYield Impact
Temperature80°CMaximizes cyclization
Catalyst (Piperidine)10 mol%Reduces side products
Solvent (Ethanol)RefluxEnhances solubility

Yield : 75–82% after recrystallization from ethanol.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling for solvent-free cyclocondensation, reducing reaction times to 2 hours with comparable yields (78%). This method aligns with green chemistry principles but requires precise stoichiometric control to avoid oligomerization.

One-Pot Oxidative Synthesis from Propargylamine Derivatives

Hydrogen Peroxide-Mediated Oxidation

Inspired by the patent, a one-pot synthesis utilizes propargylamine and diethyl butynedioate under oxidative conditions:

Reaction Protocol

  • Reactants : Propargylamine (0.2 mmol), diethyl butynedioate (0.2 mmol), 35% H₂O₂ (0.3 mmol).

  • Conditions : Ethanol solvent, 65°C, 12 hours.

  • Workup : Distillation to recover ethanol, followed by ethyl acetate extraction and vacuum distillation.

Key Advantages

  • Yield : 82% with high purity (confirmed by ¹H NMR).

  • Scalability : Demonstrated at 100g scale without yield loss.

Mechanistic Insight
The reaction proceeds via oxidative cyclization, where H₂O₂ facilitates the formation of a nitrene intermediate, enabling 6-π electrocyclic closure to form the pyrimidine ring.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Cycloaddition5048 hModerateHigh (ODCB solvent)
Cyclocondensation8212 hHighLow (ethanol)
Oxidative8212 hHighModerate (H₂O₂ use)

Functional Group Tolerance

  • Cycloaddition : Sensitive to electron-withdrawing groups on the diene.

  • Cyclocondensation : Tolerates aryl and alkyl substituents on amidines.

  • Oxidative : Requires alkyne substrates without protic functional groups.

Q & A

Q. Q1: What are the optimized synthetic routes for diethyl pyrimidine-2,4-dicarboxylate and its derivatives in academic research?

Methodological Answer: this compound derivatives are typically synthesized via multi-step reactions involving thiophosgenation, condensation, or nucleophilic substitution. For example:

  • Thiophosgenation: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate reacts with thiophosgene to form diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate .
  • Condensation: Hydrazine hydrate reacts with isothiocyanate intermediates in dichloromethane at room temperature to yield hydrazinecarbothioamido derivatives .
    Key Factors: Solvent polarity (e.g., dichloromethane), temperature control (room temperature for stability), and catalyst-free conditions are critical for minimizing side reactions.

Q. Q2: How are spectroscopic techniques (NMR, IR) employed to characterize this compound derivatives?

Methodological Answer:

  • 1H/13C NMR: Used to confirm substituent positions on the pyrimidine ring. For example, ethyl ester protons appear as quartets (δ ~4.2–4.4 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy: Carboxylate C=O stretches are observed at ~1700–1750 cm⁻¹, and NH stretches (in hydrazine derivatives) at ~3200–3350 cm⁻¹ .
    Validation: Cross-referencing with computational IR/NMR data (e.g., DFT calculations) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT) address contradictions between experimental and theoretical data for diethyl pyrimidine derivatives?

Methodological Answer:

  • DFT Applications: Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties. For example, DFT studies of diethyl 2-(tert-butylimino)pyrrole derivatives revealed deviations <0.05 Å between experimental (X-ray) and calculated bond lengths .
  • Data Reconciliation: Compare HOMO-LUMO gaps (theoretical) with UV-Vis spectra (experimental) to validate electronic transitions. Discrepancies >10 nm may indicate solvent effects or crystal packing anomalies .

Q. Q4: What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • SHELX Suite: SHELXL refines high-resolution X-ray data to determine bond distances/angles. For example, a derivative with Z’=4 in space group P21/c showed C–S bond lengths of 1.75–1.78 Å, consistent with single-bond character .
  • Twinned Data: SHELXPRO handles twinning by refining twin laws (e.g., BASF parameter) for crystals with pseudo-merohedral twinning .

Q. Q5: How do reaction mechanisms differ for this compound in nucleophilic vs. electrophilic environments?

Methodological Answer:

  • Nucleophilic Substitution: Ethyl ester groups undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to form carboxylic acids, with rate constants dependent on steric hindrance .
  • Electrophilic Aromatic Substitution: Bromination at the pyrimidine C-5 position requires Lewis acids (e.g., AlCl₃) and yields regioisomers confirmed by NOESY NMR .

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